molecular formula C11H8O3S B2457360 2-Acetyl-1-benzothiophene-3-carboxylic acid CAS No. 573722-47-1

2-Acetyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B2457360
CAS No.: 573722-47-1
M. Wt: 220.24
InChI Key: HERIBGJXNKWRRX-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound with a benzothiophene core structure. This compound is a derivative of benzothiophene, which is widely found in natural products and pharmaceuticals. It has attracted attention due to its potential biological activities and diverse applications in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylbenzo[b]thiophene with a carboxylating agent under controlled temperature and pressure conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives .

Scientific Research Applications

2-Acetyl-1-benzothiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzo[b]thiophene: A precursor in the synthesis of 2-Acetyl-1-benzothiophene-3-carboxylic acid.

    Benzofuran derivatives: Compounds with similar heterocyclic structures and biological activities.

    Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-acetyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERIBGJXNKWRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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